Tert-butyl N-[1-(chlorosulfonyl)-4-methylpentan-2-YL]carbamate
Description
This compound is a tert-butyl carbamate derivative featuring a chlorosulfonyl group attached to a branched 4-methylpentan-2-yl backbone. The tert-butyl carbamate moiety serves as a protective group for amines, while the chlorosulfonyl group enables reactivity in nucleophilic substitution or sulfonylation reactions. Its molecular formula is C₁₁H₂₂ClNO₄S, with a molecular weight of ~300.5 g/mol. The compound is primarily utilized as an intermediate in organic synthesis, particularly for introducing sulfonamide functionalities into target molecules .
Properties
Molecular Formula |
C11H22ClNO4S |
|---|---|
Molecular Weight |
299.82 g/mol |
IUPAC Name |
tert-butyl N-(1-chlorosulfonyl-4-methylpentan-2-yl)carbamate |
InChI |
InChI=1S/C11H22ClNO4S/c1-8(2)6-9(7-18(12,15)16)13-10(14)17-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14) |
InChI Key |
AEIPDSKCFXCJNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CS(=O)(=O)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tert-butyl N-[1-(chlorosulfonyl)-4-methylpentan-2-YL]carbamate is typically carried out through organic synthesis methods in a laboratory setting. The process involves the reaction of tert-butyl carbamate with chlorosulfonyl chloride under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Tert-butyl N-[1-(chlorosulfonyl)-4-methylpentan-2-YL]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can be hydrolyzed to form the corresponding carbamic acid and other by-products.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl N-[1-(chlorosulfonyl)-4-methylpentan-2-YL]carbamate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in the synthesis of new organic compounds.
Biology: It serves as a research tool in the study of biological processes and pathways.
Medicine: It is used in the development of pharmaceuticals and as a research reagent in medicinal chemistry.
Industry: It is employed in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of Tert-butyl N-[1-(chlorosulfonyl)-4-methylpentan-2-YL]carbamate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogous tert-butyl carbamates:
Reactivity and Stability
- Chlorosulfonyl Group: The target compound and its analog in exhibit high reactivity due to the chlorosulfonyl group, which readily participates in nucleophilic displacement reactions (e.g., forming sulfonamides with amines).
- Chlorophenyl Derivatives ( and ): These compounds lack sulfonyl reactivity but are stabilized by aromatic systems. Their primary utility lies in amine protection and participation in electrophilic aromatic substitution reactions .
Physical and Chemical Properties
- Molecular Weight and Solubility : The target compound’s higher molecular weight (~300.5 g/mol) compared to ’s analog (~285.5 g/mol) suggests reduced solubility in polar solvents but increased lipophilicity, which may enhance membrane permeability in drug-design contexts.
- Stability : The chlorosulfonyl group renders the target compound moisture-sensitive, necessitating anhydrous storage conditions. In contrast, chlorophenyl derivatives ( and ) are more stable under ambient conditions .
Biological Activity
Tert-butyl N-[1-(chlorosulfonyl)-4-methylpentan-2-YL]carbamate is a compound with significant potential in biological applications. This article reviews its biological activity, focusing on its mechanisms, effects on cellular systems, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H22ClNO4S
- Molecular Weight : 299.82 g/mol
- CAS Number : 1824473-09-7
- Purity : Minimum 95% .
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The chlorosulfonyl group is particularly reactive, enabling the compound to participate in nucleophilic substitution reactions, potentially leading to alkylation of nucleophilic sites in proteins and nucleic acids.
1. Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activity. This property is crucial in mitigating oxidative stress in cells, which is linked to various diseases including neurodegenerative disorders.
2. Inhibition of Enzymatic Activity
Studies have shown that certain carbamate derivatives can inhibit enzymes such as acetylcholinesterase and β-secretase, which are involved in neurodegenerative diseases like Alzheimer's disease. For instance, similar compounds have demonstrated significant inhibition (IC50 values) against these enzymes .
3. Cell Viability and Cytotoxicity
In vitro studies have assessed the impact of this compound on cell viability. Preliminary results suggest that it may protect against cell death induced by toxic agents like amyloid beta (Aβ) peptides, which are implicated in Alzheimer's disease. The compound demonstrated an increase in astrocyte cell viability when co-treated with Aβ .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study examining the neuroprotective effects of related carbamate compounds, researchers found that treatment with these compounds resulted in a significant reduction in the levels of pro-inflammatory cytokines such as TNF-α in astrocyte cultures treated with Aβ . This suggests that this compound may exert anti-inflammatory effects alongside its neuroprotective properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
